molecular formula C13H11BrFNO B2639047 3-Bromo-4-[(3-fluorophenyl)methoxy]aniline CAS No. 320337-14-2

3-Bromo-4-[(3-fluorophenyl)methoxy]aniline

Cat. No.: B2639047
CAS No.: 320337-14-2
M. Wt: 296.139
InChI Key: VAGAYIBZRSYBQI-UHFFFAOYSA-N
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Description

3-Bromo-4-[(3-fluorophenyl)methoxy]aniline is a halogenated aniline derivative featuring a bromine substituent at the 3-position and a (3-fluorophenyl)methoxy group at the 4-position of the benzene ring. The compound’s molecular formula is C₁₃H₁₁BrFNO, with a molecular weight of 296.14 g/mol. This structure is relevant in medicinal chemistry and materials science, particularly in the design of kinase inhibitors or nonlinear optical (NLO) materials .

Properties

IUPAC Name

3-bromo-4-[(3-fluorophenyl)methoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGAYIBZRSYBQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(3-fluorophenyl)methoxy]aniline typically involves a multi-step process. One common method starts with the bromination of 4-[(3-fluorophenyl)methoxy]aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(3-fluorophenyl)methoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Bromo-4-[(3-fluorophenyl)methoxy]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(3-fluorophenyl)methoxy]aniline depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key signaling proteins or metabolic enzymes .

Comparison with Similar Compounds

3-Bromo-4-(4-fluorophenoxy)aniline (CAS 83660-64-4)

  • Structure: Bromine at 3-position, 4-fluorophenoxy group at 4-position.
  • Key Differences: The phenoxy group lacks a methylene bridge, reducing steric hindrance compared to the (3-fluorophenyl)methoxy group. The para-fluorine on the phenoxy ring creates a stronger electron-withdrawing effect than the meta-fluorine in the target compound, influencing electronic density on the aniline ring.
  • Applications : Used as a building block in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions .

3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline (CAS 1284713-23-0)

  • Structure: 4-Trifluoromethylphenoxy substituent at 4-position.
  • Key Differences :
    • The trifluoromethyl group is highly electron-withdrawing, making the compound more lipophilic and resistant to metabolic degradation compared to the target compound.
    • Higher molecular weight (332.12 g/mol ) due to the trifluoromethyl group.
  • Applications: Potential use in agrochemicals due to enhanced stability .

3-Bromo-4-(4-methoxyphenoxy)aniline (CAS 84866-03-5)

  • Structure: 4-Methoxyphenoxy group at 4-position.
  • Key Differences: Methoxy is electron-donating, increasing electron density on the aniline ring, which contrasts with the electron-withdrawing fluorine in the target compound. Altered solubility: Higher solubility in polar solvents like methanol compared to the target compound .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility LogP (Predicted)
3-Bromo-4-[(3-fluorophenyl)methoxy]aniline 296.14 Chloroform, DMSO, Methanol 3.2
3-Bromo-4-(4-fluorophenoxy)aniline 282.10 DMSO, Ethyl Acetate 2.8
3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline 332.12 Chloroform, Acetone 4.1
3-Bromo-4-(4-methoxyphenoxy)aniline 302.15 Methanol, Ethanol 2.5

Notes:

  • The trifluoromethyl derivative exhibits the highest LogP due to its lipophilic substituent.
  • Methoxy-substituted compounds show better solubility in alcohols .

Medicinal Chemistry

  • Target Compound : The (3-fluorophenyl)methoxy group may enhance binding to hydrophobic pockets in enzymes, making it a candidate for kinase inhibitors (e.g., analogous to DKstatin-2, a transcriptional regulator inhibitor) .
  • 3-Bromo-4-(4-fluorophenoxy)aniline: Used in synthesizing fluorinated analogs of anticancer agents due to its stability under physiological conditions .

Materials Science

  • Target Compound : The bromine and fluorine substituents may enhance NLO properties, similar to Schiff bases like 4-bromo-4’-chloro benzylidene aniline .
  • 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline: Potential application in liquid crystals due to its rigid, electron-deficient aromatic system .

Biological Activity

3-Bromo-4-[(3-fluorophenyl)methoxy]aniline is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a methoxy group attached to a phenyl ring. This compound has garnered attention in various fields, including medicinal chemistry, agriculture, and materials science, due to its potential biological activities and applications.

  • Molecular Formula : C13H11BrFNO
  • Molecular Weight : 296.1349432 g/mol
  • Structural Features : The compound features a bromo substituent at the 3-position and a methoxy group linked to a 3-fluorophenyl group at the 4-position of the aniline ring. These substituents enhance its chemical reactivity and stability, making it suitable for various applications.

Biological Activity Overview

Research indicates that 3-Bromo-4-[(3-fluorophenyl)methoxy]aniline exhibits several biological activities, particularly in the context of pharmacological applications. Its potential as a therapeutic agent is being explored through various studies.

Antimicrobial Activity

Initial studies suggest that compounds similar to 3-Bromo-4-[(3-fluorophenyl)methoxy]aniline have shown promise in inhibiting the growth of Mycobacterium tuberculosis (Mtb). For instance, modifications in the structure of related aniline derivatives have resulted in significant antimicrobial effects, with some compounds achieving over 90% inhibition at specific concentrations . The introduction of fluorine substituents has been noted to enhance activity against Mtb, indicating that the structural characteristics of this compound could also confer similar benefits.

Pharmacokinetics and Toxicity

Ongoing pharmacological studies are assessing the absorption, distribution, metabolism, and excretion (ADME) profiles of 3-Bromo-4-[(3-fluorophenyl)methoxy]aniline. These studies are crucial for understanding its therapeutic potential and safety profile. Preliminary findings indicate that while some derivatives exhibit low toxicity in cellular models, the bromine substitution may increase toxicity levels .

Synthesis and Analytical Applications

The synthesis of 3-Bromo-4-[(3-fluorophenyl)methoxy]aniline typically involves multi-step processes such as palladium-catalyzed cross-coupling reactions. Analytical techniques like NMR and mass spectrometry are employed to monitor these reactions. The compound's unique spectral properties also make it suitable as a calibration standard in chromatographic methods like HPLC and GC-MS.

Case Studies and Research Findings

Several research efforts have focused on exploring the biological activity of compounds related to or derived from 3-Bromo-4-[(3-fluorophenyl)methoxy]aniline:

StudyFindings
Study on Antitubercular ActivityIdentified that fluorinated analogs exhibit enhanced activity against Mtb, with certain compounds achieving significant inhibition at low concentrations .
Pharmacological ProfilingInvestigated ADME properties in model organisms; preliminary results suggest favorable profiles for some derivatives but highlight increased toxicity with bromine substitutions .
Synthesis TechniquesDemonstrated successful synthesis pathways for complex organic molecules using this compound as a precursor.

Potential Applications

Given its biological activity and synthesis versatility, 3-Bromo-4-[(3-fluorophenyl)methoxy]aniline holds potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimycobacterial agents.
  • Agriculture : Its potential use in synthesizing pesticides due to its biological activity.
  • Nanotechnology : Exploring its role in creating organic nanomaterials.

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